molecular formula C12H13ClF3NO B12850295 2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide CAS No. 21015-13-4

2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide

Cat. No.: B12850295
CAS No.: 21015-13-4
M. Wt: 279.68 g/mol
InChI Key: GECNVUCCRYGYOX-UHFFFAOYSA-N
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Description

2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone substituted with an alpha-methyl-m-trifluoromethylphenethyl group at the nitrogen atom. This structure combines a chloroacetamide core—a common motif in agrochemicals and pharmaceuticals—with a phenethyl group bearing a meta-trifluoromethyl substituent and an alpha-methyl branch. Chloroacetamides typically exhibit biological activity due to their electrophilic chloroacetyl group, which can interact with cellular targets, while aromatic substituents modulate solubility, metabolic stability, and binding affinity .

Properties

CAS No.

21015-13-4

Molecular Formula

C12H13ClF3NO

Molecular Weight

279.68 g/mol

IUPAC Name

2-chloro-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide

InChI

InChI=1S/C12H13ClF3NO/c1-8(17-11(18)7-13)5-9-3-2-4-10(6-9)12(14,15)16/h2-4,6,8H,5,7H2,1H3,(H,17,18)

InChI Key

GECNVUCCRYGYOX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide typically involves the reaction of 2-chloroacetamide with alpha-methyl-3-(trifluoromethyl)phenethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide moiety to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[alpha-methyl-3-(trifluoromethyl)phenethyl]acetamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acetamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with N-Aryl Substitutions

Chloroacetamides with N-aryl groups are well-documented. For example:

  • 2-Chloro-N-(3-methylphenyl)acetamide (3MPCA) exhibits a meta-methyl group on the phenyl ring. Its crystal structure shows dual intermolecular N–H⋯O hydrogen bonds, forming infinite chains. The meta-methyl group induces a syn conformation of the N–H bond relative to the substituent .
  • 2-Chloro-N-(3-nitrophenyl)acetamide (3NPCA) features a meta-nitro group, which adopts an anti-conformation relative to N–H due to steric and electronic effects. This contrasts with the syn conformation observed in 3MPCA, highlighting substituent-dependent conformational flexibility .
  • 2-Chloro-N-phenylacetamide (NPCA) lacks substituents on the phenyl ring, resulting in a planar amide group with a dihedral angle of 16° relative to the aromatic ring. Its packing involves N–H⋯O hydrogen bonds along the [101] axis .

Key Difference : The target compound’s trifluoromethyl group, a strong electron-withdrawing substituent, likely enhances metabolic stability and alters electronic properties compared to methyl or nitro groups.

Chloroacetamide Herbicides

Herbicidal chloroacetamides such as acetochlor , alachlor , and metolachlor share the 2-chloroacetamide core but differ in N-substituents:

  • Acetochlor : N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl) substituents confer soil mobility and pre-emergent herbicidal activity .
  • Metolachlor : A 2-methoxy-1-methylethyl group enhances selectivity in maize crops due to optimized metabolism in plants .

Metabolism: Human and rat liver microsomes metabolize these herbicides via oxidative pathways.

Derivatives with Heterocyclic Moieties

Chloroacetamides fused with heterocycles demonstrate diverse bioactivities:

  • 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (IC₅₀: 1.8 µM against Caco-2 cells) shows anticancer activity via thiadiazole-mediated DNA intercalation .
  • 2-Chloro-N-[5-(4-fluorobenzyl)-thiazol-2-yl]acetamide incorporates a fluorinated benzyl group, improving lipophilicity and membrane permeability .

Comparison : The target compound’s phenethyl group may enhance binding to hydrophobic protein pockets, while the trifluoromethyl group could mimic fluorine’s bioisosteric effects in improving bioavailability .

Substituent Effects on Physical and Chemical Properties

Crystallographic studies reveal substituent-driven structural variations:

Compound Substituent Hydrogen Bonding Conformation Reference
2-Chloro-N-(3-methylphenyl)acetamide meta-methyl Dual N–H⋯O chains Syn (N–H/methyl)
2-Chloro-N-(3-nitrophenyl)acetamide meta-nitro Single N–H⋯O Anti (N–H/nitro)
2-Chloro-N-(2-chlorophenyl)acetamide ortho-chloro Columns via N–H⋯O Syn (N–H/chloro)

Biological Activity

2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide can be represented as follows:

  • Molecular Formula : C12H12ClF3N2O
  • Molecular Weight : 292.68 g/mol

This compound features a chloro group, a trifluoromethyl group, and an acetamide functional group, which contribute to its biological activity.

1. Antimicrobial Activity

Research has shown that derivatives of chloroacetamides exhibit significant antimicrobial properties. A study synthesized various 2-chloro-N-alkyl/aryl acetamide derivatives, demonstrating antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Compound CodeE. coliP. aeruginosaS. aureus
3a7 mm16 mmNo zone
3b26 mm23 mm25 mm
3c30 mm35 mm36 mm

2. Analgesic Activity

Another significant aspect of the biological activity of this compound is its analgesic potential. Research involving molecular docking studies suggested that the compound could bind effectively to cyclooxygenase enzymes (COX-1 and COX-2), which are critical in pain and inflammation pathways . The synthesized compounds were evaluated using the hot plate model, revealing promising analgesic responses comparable to standard analgesics like diclofenac sodium .

The biological activity of 2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide is hypothesized to involve several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Interaction with Receptors : It might interact with specific receptors in the central nervous system, modulating pain perception.

Case Study 1: Antimicrobial Efficacy

In a detailed study on the antimicrobial efficacy of various acetamide derivatives, it was found that compounds similar to 2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide exhibited potent antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications significantly impacted antimicrobial potency .

Case Study 2: Analgesic Properties

A comparative analysis was conducted on the analgesic effects of newly synthesized acetamide derivatives, including the target compound. The results indicated that certain derivatives showed enhanced analgesic effects in rodent models when compared to traditional pain relievers, suggesting a potential for development into therapeutic agents for pain management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(alpha-methyl-m-trifluoromethylphenethyl)acetamide, and how can purity be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with condensation of substituted phenethylamine derivatives with chloroacetyl chloride under anhydrous conditions. Use Schotten-Baumann conditions (aqueous NaOH/organic solvent interface) to minimize hydrolysis of the chloroacetamide group .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor for byproducts like trichloroethane derivatives formed during cyclization .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 amine:chloroacetyl chloride) and reaction temperature (0–5°C) to suppress side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the acetamide backbone and substituent positions. Look for characteristic shifts: ~4.0 ppm (CH2_2Cl), ~7.5–8.5 ppm (aromatic protons), and ~170 ppm (C=O) in 13C^{13}C-NMR .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) to understand conformational stability. Compare bond lengths/angles with related chloroacetamides (e.g., N-(4-fluorophenyl) derivatives) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict reactive sites for further functionalization .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Reaction Path Prediction : Use quantum chemical reaction path searches (e.g., GRRM17) to identify feasible synthetic routes for derivatives. Prioritize substituents (e.g., trifluoromethyl groups) that enhance lipophilicity and target binding .
  • Structure-Activity Relationships (SAR) : Corrogate bioassay data (e.g., herbicidal or anticancer activity) with electronic descriptors (HOMO/LUMO gaps, Hammett constants). For example, chloroacetamides with electron-withdrawing groups show increased herbicidal potency .
  • Docking Studies : Model interactions with biological targets (e.g., ALS enzyme for herbicides) using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare datasets using tools like RevMan to identify variables (e.g., assay type, cell lines). For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic activation .
  • Metabolite Profiling : Use LC-MS/MS to characterize metabolites (e.g., ethanesulfonic acid degradates) that may influence activity. Environmental studies show metabolites can retain toxicity despite parent compound degradation .
  • Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., alachlor for herbicide studies) .

Q. How can environmental persistence and degradation pathways be studied for this compound?

  • Methodology :

  • Soil/Water Incubation : Simulate environmental conditions (aerobic/anaerobic) and track degradation via GC-MS. Monitor for intermediates like oxanilic acids, which indicate microbial breakdown .
  • QuEChERS Extraction : Extract residues from complex matrices (e.g., agricultural runoff) using C18 SPE cartridges. Elute parent compounds with ethyl acetate and polar degradates with methanol .
  • Ecotoxicity Testing : Evaluate impact on non-target organisms (e.g., Daphnia magna) using OECD guidelines. Compare with structurally similar herbicides (e.g., dimethenamid) to assess relative risk .

Methodological Considerations

  • Safety Protocols : Handle chloroacetamides in fume hoods with nitrile gloves and lab coats. Monitor for respiratory irritation (H333) and implement emergency rinsing protocols (P305+P351+P338) .
  • Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories and report detailed synthetic conditions (solvent purity, drying methods) to mitigate batch variability .

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